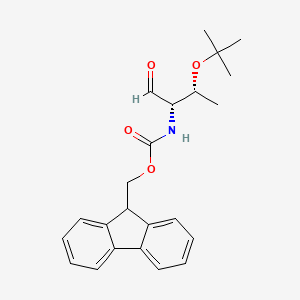

Fmoc-Thr(tBu)-H

Übersicht

Beschreibung

9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Festphasenpeptidsynthese (SPPS)

Fmoc-Thr(tBu)-H wird häufig in der Festphasenpeptidsynthese (SPPS) verwendet . Es ist eine Methode zur Synthese von Peptiden, bei der die Peptidkette an einem unlöslichen Trägerpartikel befestigt wird, wodurch die einfache Trennung des Produkts von der Reaktionsmischung ermöglicht wird. This compound dient als Baustein in diesem Prozess .

Synthese von Peptidsäuren

this compound wird bei der Synthese von Peptidsäuren verwendet, die einen C-terminalen Threonin-Aminosäurerest enthalten . Dies ist wichtig bei der Produktion spezifischer Peptidsequenzen für Forschungs- und therapeutische Anwendungen .

Herstellung von vorgeladenen Harzen

this compound wird bei der Herstellung von vorgeladenen Harzen für SPPS verwendet . Diese Harze werden verwendet, um die wachsende Peptidkette während der Synthese zu verankern, wodurch die einfache Trennung und Reinigung des Peptidprodukts ermöglicht wird .

Wirkmechanismus

Fmoc-Thr(tBu)-H, also known as 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate or 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its ability to protect peptide bonds .

Target of Action

This compound is primarily used in the synthesis of peptides. Its main target is the peptide chain that is being synthesized. It plays a crucial role in the addition of the amino acid threonine to the peptide chain .

Mode of Action

This compound interacts with its target by attaching to the peptide chain during the synthesis process. The Fmoc group protects the amino end of the threonine molecule, while the tBu group protects the hydroxyl group of the threonine side chain. This protection allows the threonine molecule to be added to the peptide chain without unwanted side reactions .

Biochemical Pathways

The main biochemical pathway affected by this compound is peptide synthesis. During this process, this compound is added to the growing peptide chain. Once the threonine molecule is incorporated into the peptide chain, the Fmoc and tBu protecting groups are removed, allowing the peptide chain to continue to grow .

Result of Action

The result of this compound’s action is the successful incorporation of the amino acid threonine into the peptide chain. This allows for the synthesis of peptides with specific sequences, which can be used in various biological and medical research applications .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficiency and the overall yield of the peptide synthesis .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-13,15,20-21H,14H2,1-4H3,(H,24,26)/t15-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTAGOHVBJHJCS-QVKFZJNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)

![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393918.png)

![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)